

The Pharmacology of Capeserod Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Capeserod hydrochloride*

Cat. No.: *B1668276*

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Abstract

Capeserod hydrochloride (formerly known as SL65.0155) is a potent and selective serotonin 5-HT₄ receptor partial agonist. Initially investigated for its cognitive-enhancing properties in the context of Alzheimer's disease, it has since been repurposed for the treatment of gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacology of **Capeserod hydrochloride**, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic and safety data. The information is presented to support further research and development of this compound.

Introduction

Capeserod hydrochloride is a benzodioxanoxadiazolone derivative that acts as a selective partial agonist at the 5-HT₄ receptor.^[1] The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is widely distributed throughout the body, including the central nervous system (CNS) and the gastrointestinal (GI) tract. Its activation is known to modulate neurotransmitter release and enhance cognitive function, as well as regulate GI motility.^[2]

Initially developed by Sanofi, Capeserod underwent Phase I and Phase II clinical trials for memory deficits and dementia.^[2] While demonstrating a favorable safety profile in over 600 patients, its development for neurological indications was discontinued.^{[2][3]} Recently, First

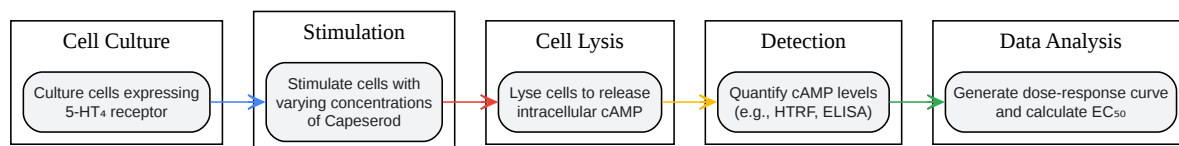
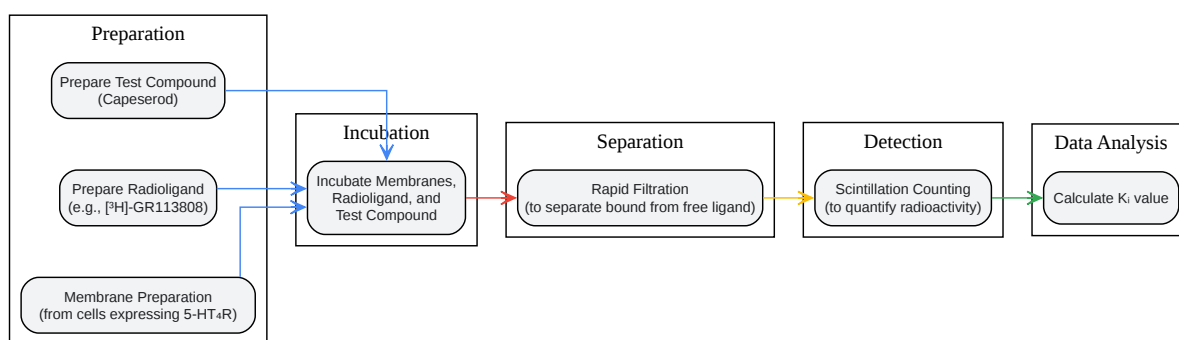
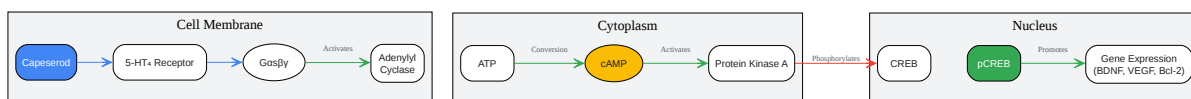
Wave BioPharma has licensed Capeserod for repurposing in GI indications, citing its unique mechanism of action as potentially beneficial for several underserved GI conditions.[3]

Mechanism of Action

Capeserod's primary mechanism of action is the partial agonism of the 5-HT₄ receptor. This interaction initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]

Signaling Pathway

The binding of Capeserod to the 5-HT₄ receptor leads to a conformational change in the receptor, facilitating its coupling to the G_{αs} subunit of the G-protein complex. This activation of G_{αs} stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal plasticity, survival, and function, such as brain-derived neurotrophic factor (BDNF), vascular endothelial growth factor (VEGF), and the anti-apoptotic protein Bcl-2.



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